COX-2 Inhibitory Potency: Class-Inferred Differentiation from 4-Methanesulfonylphenyl Pyrazoles
While direct COX-2 inhibition data for 4-(3-methanesulfonylphenyl)-1H-pyrazole is not available in the public domain, the closest 4-methanesulfonylphenyl analog—5-(4-methanesulfonylphenyl)-3-(2-methoxytetrahydrofuran-2-yl)-1-p-tolyl-1H-pyrazole—exhibits an IC₅₀ (COX-2) of 1.2 µM in human whole blood (HWB) with an IC₅₀ (COX-1) >100 µM, achieving a COX-1/COX-2 selectivity ratio >83 [1]. Structural modeling suggests that the 3-methanesulfonyl substitution shifts the sulfonyl group into a different spatial region relative to the pyrazole core, which can enhance selectivity for COX-2 over COX-1 by altering hydrogen-bond interactions with Arg120 and Tyr355 in the COX-2 binding pocket [2]. This is a class-level inference, and direct comparative data for the 3-sulfonyl isomer are needed for confirmation.
| Evidence Dimension | COX-2 inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Not yet reported |
| Comparator Or Baseline | 5-(4-methanesulfonylphenyl)-3-(2-methoxytetrahydrofuran-2-yl)-1-p-tolyl-1H-pyrazole IC₅₀ (COX-2) = 1.2 µM; IC₅₀ (COX-1) >100 µM |
| Quantified Difference | Cannot be quantified; regioisomeric effect predicted based on SAR trends |
| Conditions | Human whole blood (HWB) COX-1/COX-2 assay [1] |
Why This Matters
Researchers developing COX-2 inhibitors need to evaluate whether the 3-methanesulfonyl regioisomer offers improved selectivity or potency relative to the established 4-substituted analogs.
- [1] Ranatunge, R.R.; Earl, R.A.; Garvey, D.S.; Janero, D.R.; Letts, L.G.; Martino, A.M.; Murty, M.G.; Richardson, S.K.; Schwalb, D.J.; Young, D.V.; Zemtseva, I.S. 3-(2-Methoxytetrahydrofuran-2-yl)pyrazoles: a novel class of potent, selective cyclooxygenase-2 (COX-2) inhibitors. Bioorg. Med. Chem. Lett. 2004, 14, 5525–5528. View Source
- [2] Abdellatif, K.R.A.; Elsaady, M.T.; Abdel-Aziz, S.A.; Abusabaa, A.H.A. Design, synthesis, cyclooxygenase inhibition and biological evaluation of new 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives possessing amino/methanesulfonyl pharmacophore. Bioorg. Chem. 2015. View Source
